molecular formula C7H16O B1582171 Propane, 2-methyl-2-propoxy- CAS No. 29072-93-3

Propane, 2-methyl-2-propoxy-

Cat. No. B1582171
CAS RN: 29072-93-3
M. Wt: 116.2 g/mol
InChI Key: FITVQUMLGWRKKG-UHFFFAOYSA-N
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Description

“Propane, 2-methoxy-2-methyl-” is a chemical compound with the formula C5H12O . It is also known by other names such as Ether, tert-butyl methyl; tert-Butyl methyl ether; Methyl tert-butyl ether; 2-Methoxy-2-methylpropane; 2-Methyl-2-methoxypropane; tert-C4H9OCH3; Methyl t-butyl ether; MTBE; Methyl 1,1-dimethylethyl ether .


Molecular Structure Analysis

The molecular structure of “Propane, 2-methoxy-2-methyl-” consists of five carbon atoms and twelve hydrogen atoms .


Chemical Reactions Analysis

The conformational isomers of propane have been studied, and it has been found that propane has a slightly higher barrier to rotation than ethane due to a new steric interaction .


Physical And Chemical Properties Analysis

“Propane, 2-methoxy-2-methyl-” has a molecular weight of 88.1482 . It’s heavier than air, so it tends to settle in low-lying areas when released. It’s also highly flammable and can form explosive mixtures with air .

Scientific Research Applications

  • Electrochemical Behavior : A study by Horányi and Torkos (1981) focused on the oxidation of 1,2-propanediol and the reduction of methyl-glyoxal in acid media, which involves intermediates like methyl-glyoxal, leading to products like propane (Horányi & Torkos, 1981).

  • Fuel Substitute Research : Marchionna et al. (2008) conducted experiments to assess the potential of di-methyl ether (DME) as a substitute for LPG, commonly using mixtures with propane (Marchionna, Patrini, Domenico, & Migliavacca, 2008).

  • Metabolic Engineering : Altaras and Cameron (1999) reported the production of enantiomerically pure R-1,2-propanediol from glucose in Escherichia coli, which involves the reduction of methylglyoxal to R-lactaldehyde and further reduction to R-1,2-PD (Altaras & Cameron, 1999).

  • Selective Oxidation Studies : Bravo-Suárez et al. (2008) investigated the selective oxidation of propane to acetone and 2-propanol using a gold-based catalyst. This study sheds light on the mechanistic aspects of propane oxidation (Bravo-Suárez, Bando, Fujitani, & Oyama, 2008).

  • Environmental Impact of Bisphenol A : Kang, Aasi, and Katayama (2007) reviewed the contamination routes and degradation of Bisphenol A in the aquatic environment, a compound related to propane derivatives, highlighting its endocrine-disruptive effects on aquatic organisms (Kang, Aasi, & Katayama, 2007).

  • Chemical Synthesis Research : Ghorbani-Choghamarani and Akbaripanah (2012) introduced 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid as a novel catalyst for the formylation of alcohols and amines, demonstrating its application in organic synthesis (Ghorbani‐Choghamarani & Akbaripanah, 2012).

  • Bioremediation of Bisphenol A : Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum in the bioremediation of Bisphenol A using a reverse micelles system, demonstrating a method for the biodegradation of hydrophobic environmental pollutants related to propane (Chhaya & Gupte, 2013).

Safety And Hazards

Inhalation or contact with “Propane, 2-methyl-2-propoxy-” may irritate or burn skin and eyes. Fire may produce irritating, corrosive, and/or toxic gases. Vapors may cause dizziness or asphyxiation . Runoff from fire control or dilution water may cause environmental contamination .

properties

IUPAC Name

2-methyl-2-propoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O/c1-5-6-8-7(2,3)4/h5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITVQUMLGWRKKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20334339
Record name propyl tert-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane, 2-methyl-2-propoxy-

CAS RN

29072-93-3
Record name propyl tert-butyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20334339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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